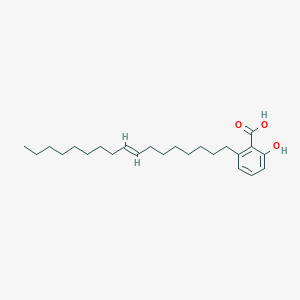
D8'-Merulinic acid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D8’-Merulinic acid C, also known as D8’-merulinate C, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. D8’-Merulinic acid C is considered to be practically insoluble in water and relatively neutral .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D8’-Merulinic acid C typically involves the hydroxylation of benzoic acid derivatives. The specific synthetic routes and reaction conditions for D8’-Merulinic acid C are not well-documented in the literature. general methods for synthesizing salicylic acids include the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form salicylic acid.
Industrial Production Methods
Industrial production methods for D8’-Merulinic acid C are not explicitly detailed in available sources. industrial synthesis of similar compounds often involves large-scale Kolbe-Schmitt reactions or other hydroxylation processes using appropriate catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
D8’-Merulinic acid C, being a salicylic acid derivative, can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroxybenzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylated derivatives.
Reduction: Formation of hydroxybenzoic acid derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of D8’-Merulinic acid C is not well-documented. as a salicylic acid derivative, it may exert its effects through similar pathways, such as inhibiting cyclooxygenase enzymes, which play a role in inflammation and pain. The molecular targets and pathways involved in its action would likely include interactions with enzymes and receptors related to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D8’-Merulinic acid A: Another salicylic acid derivative with similar chemical properties.
Hydroxybenzoic acid derivatives: Compounds containing a benzene ring bearing a carboxyl and hydroxyl group.
Uniqueness
D8’-Merulinic acid C is unique due to its specific hydroxylation pattern and potential biological activities. Compared to other salicylic acid derivatives, it may exhibit distinct chemical reactivity and therapeutic potential .
Eigenschaften
CAS-Nummer |
69506-63-4 |
|---|---|
Molekularformel |
C24H38O3 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
2-[(Z)-heptadec-8-enyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h9-10,17,19-20,25H,2-8,11-16,18H2,1H3,(H,26,27)/b10-9- |
InChI-Schlüssel |
NRSDQEWAMHRTMK-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
melting_point |
33-33.5°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















